N,N-dimethylquinoline-2-carboxamide N,N-dimethylquinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 30721-91-6
VCID: VC12025042
InChI: InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
SMILES: CN(C)C(=O)C1=NC2=CC=CC=C2C=C1
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

N,N-dimethylquinoline-2-carboxamide

CAS No.: 30721-91-6

Cat. No.: VC12025042

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylquinoline-2-carboxamide - 30721-91-6

Specification

CAS No. 30721-91-6
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name N,N-dimethylquinoline-2-carboxamide
Standard InChI InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Standard InChI Key SJGFVVGPTAFAQX-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=NC2=CC=CC=C2C=C1
Canonical SMILES CN(C)C(=O)C1=NC2=CC=CC=C2C=C1

Introduction

PropertyValue
Molecular FormulaC₁₂H₁₃N₂O
Molecular Weight201.25 g/mol
Exact Mass201.1028 g/mol
LogP (Octanol-Water)~2.1 (predicted)
Topological Polar Surface Area41.5 Ų

The dimethyl substitution on the amide nitrogen enhances lipophilicity compared to unsubstituted carboxamides, influencing its pharmacokinetic properties .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,N-dimethylquinoline-2-carboxamide can be achieved via a single-pot reaction adapted from methodologies described in patent WO2013065059A1 . This process involves:

  • Reactants: Quinoline-2-carboxylic acid and N,N-dimethylcarbamoyl chloride.

  • Base: A tertiary organic base (e.g., N-methylpyrrolidine or 1-methylimidazole).

  • Conditions: Room temperature (10–50°C), reaction time of 15–60 minutes.

Representative Procedure:

  • Quinoline-2-carboxylic acid (1 mole) and N,N-dimethylcarbamoyl chloride (1 mole) are combined in a reactor.

  • N-Methylimidazole (1.2 moles) is added dropwise under stirring.

  • The mixture is stirred for 30 minutes, followed by aqueous workup to isolate the product.

  • Yield: >90% purity after vacuum distillation .

Process Advantages

  • Efficiency: Eliminates multi-step purification, reducing production time.

  • Environmental Impact: No acidic gas emissions (e.g., HCl), aligning with green chemistry principles .

  • Scalability: Demonstrated efficacy in pilot-scale batches (1-liter reactors) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (quinoline ring vibrations).

  • NMR (¹H): δ 8.5–9.0 ppm (aromatic protons), δ 3.1 ppm (N(CH₃)₂).

Industrial and Material Science Applications

Coordination Chemistry

Quinoline carboxamides serve as ligands for transition metal complexes. For example:

  • Cu(II) Complexes: Exhibit luminescent properties useful in OLED fabrication.

  • Catalysis: Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions.

Dye and Pigment Synthesis

The conjugated π-system of quinoline enables absorption in the visible spectrum, making it a candidate for organic dyes.

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